The synthesis of 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods, with one prominent approach being the copper-catalyzed aerobic oxidative amination of 3,4-dihydroquinoxalin-2(1H)-ones. This method employs primary and secondary aliphatic amines as nitrogen sources under mild reaction conditions. The general procedure involves:
Alternative methods include the reduction of nitro derivatives followed by cyclization reactions, utilizing various reducing agents like formamidine or stannous chloride in acidic media to yield the target compound .
The molecular structure of 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one features:
The presence of the nitroso group significantly influences its reactivity compared to other similar compounds like 3,4-dihydroquinoxalin-2(1H)-one or its nitro derivatives .
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one can engage in various chemical reactions:
The mechanism of action for 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one largely depends on its biological interactions:
The precise mechanism often requires further investigation using cellular assays and molecular modeling techniques to elucidate interactions at the molecular level.
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide insights into functional groups and confirm structural integrity:
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one has several notable applications:
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one serves as the critical linchpin in synthesizing ITI-007 (now known as Lumateperone), an FDA-approved antipsychotic with multifunctional pharmacology. The nitroso derivative undergoes reductive cyclization to form the tetracyclic core of pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline derivatives, which exhibit potent binding to serotonin 5-HT₂A and dopamine D₂ receptors [5] [7]. This transformation enables the creation of compounds demonstrating triple pharmacologic activity: serotonin 5-HT₂A antagonism, postsynaptic D₂ antagonism, and serotonin transporter inhibition—a profile essential for treating schizophrenia and related neuropsychiatric disorders [7].
Structure-Activity Relationship (SAR) studies reveal that modifications at the nitroso group significantly influence receptor binding kinetics. Reduction and subsequent annulation generate planar tetracyclic systems that enhance π-stacking interactions with neuronal receptors. The quinoxalinone scaffold acts as a bioisosteric equivalent of quinoline, optimizing blood-brain barrier penetration while maintaining affinity for target proteins [5]. These molecular attributes have positioned 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one as the cornerstone intermediate in developing clinical candidates for neurological disorders.
Table 1: Therapeutic Targets Enabled by 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one Derived Compounds
Therapeutic Area | Molecular Target | Biological Activity | Key Compound |
---|---|---|---|
Neuropsychiatric Disorders | 5-HT₂A/D₂ Receptors | Antipsychotic | ITI-007 (Lumateperone) |
Bacterial Infections | DNA Gyrase | Antimicrobial | 3-(7-Nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazides |
Cognitive Disorders | Serotonin Transporter | Antidepressant | Tetracyclic Pyrido[4,3-b]indoles |
Beyond neuropharmacology, the nitroso compound facilitates access to antimicrobial quinoxalinones through structural elaboration. Recent work demonstrates its utility in synthesizing 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives that inhibit bacterial DNA gyrase—a validated target for novel antibiotics. These derivatives leverage the electron-withdrawing nitroso group to enhance cellular penetration and target engagement, achieving MIC values as low as 4.70 µM against Streptococcus pneumoniae [5].
Table 2: Structural Features of Bioactive Compounds Derived from 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one
Structural Feature | Role in Bioactivity | Example Derivatives |
---|---|---|
Tetracyclic quinoxaline core | Enhances CNS penetration | ITI-007 analogs |
N'-Aryl hydrazone moiety | DNA gyrase inhibition | Compounds 6d, 6e |
7-Nitro substitution | Increases lipophilicity/membrane permeation | 3-(7-Nitro-3-oxoquinoxalin-2-yl)propanes |
Planar aromatic system | π-Stacking with purine bases | Gyrase inhibitors |
The synthetic exploitation of 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one has evolved from classical nitrosation protocols to sophisticated catalytic methods. Early routes (pre-2000) relied on direct nitrosation of 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9) using stoichiometric sodium nitrite under acidic conditions at 0-5°C, yielding the nitroso derivative in moderate yields (45-60%) with significant byproduct formation [3] [6]. This method suffered from poor functional group tolerance and required laborious zinc dust reduction for purification, limiting scalability [6].
The 2010s witnessed methodological advancements through transition metal catalysis. Academic and industrial research established robust protocols using gold nanoparticles (Au/TiO₂) with triethylsilane (Et₃SiH) as transfer hydrogenation catalysts. These systems enabled chemoselective reductions of nitro precursors to amines, which underwent spontaneous cyclization to quinoxalinones without isolating intermediates [4]. Key innovations included:
Table 3: Historical Evolution of Synthetic Methods for 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one
Time Period | Synthetic Method | Conditions | Key Limitations | Yield Range |
---|---|---|---|---|
Pre-2010 | Acidic nitrosation | NaNO₂/HCl, 0-5°C | Poor functional group tolerance, byproducts | 45-60% |
2011-2020 | Au/TiO₂-Et₃SiH catalysis | Ambient temperature | Requires specialized catalyst | 75-92% |
2020-Present | Ag/TiO₂-NaBH₄ system | Methanol, 25°C | Broader substrate scope | 70-90% |
Contemporary approaches (post-2020) employ silver nanoparticle catalysts (Ag/TiO₂) with sodium borohydride, achieving higher chemoselectivity for multifunctional substrates. This progression mirrors broader trends in sustainable chemistry by minimizing heavy metal usage and enabling one-pot transformations [4]. The synthetic evolution has expanded access to diverse derivatives, including:
The compound’s synthetic versatility continues to grow through multicomponent reaction (MCR) integrations. Modern workflows combine isocyanides, phenols, and nitroarenes in methanol to generate advanced intermediates that undergo Au/TiO₂-mediated cyclization. This strategy bypasses unstable intermediates and achieves 70-90% yields of substituted quinoxalinones [4]. Such innovations have transformed 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one from a chemical curiosity into an indispensable building block for medicinal chemistry.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0